(+-)-5-Butoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone
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Overview
Description
(±)-5-Butoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring substituted with a butoxy group and a methoxybenzoyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-Butoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butoxy Group: The butoxy group is introduced via nucleophilic substitution reactions, often using butyl halides in the presence of a base.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is attached through acylation reactions, commonly using methoxybenzoyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of (±)-5-Butoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(±)-5-Butoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(±)-5-Butoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (±)-5-Butoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the pyrrolidinone ring and butoxy group.
Aniracetam: Contains a pyrrolidinone ring but differs in the substituents attached to the ring.
Uniqueness
(±)-5-Butoxy-1-(4-methoxybenzoyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
136410-09-8 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
5-butoxy-1-(4-methoxybenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO4/c1-3-4-11-21-15-10-9-14(18)17(15)16(19)12-5-7-13(20-2)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3 |
InChI Key |
VIZVKJXMIFLHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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